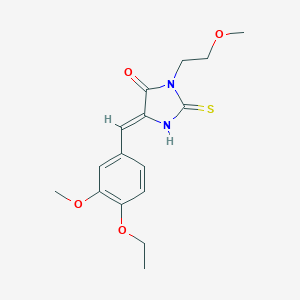
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione, also known as CDBIM, is a novel imidazolidine-2,4-dione derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its ease of synthesis, which makes it readily available for laboratory experiments. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its poor solubility in water, which may hinder its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to elucidate the exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is a novel imidazolidine-2,4-dione derivative that has shown promising therapeutic potential in various scientific research applications. Its ease of synthesis, potent anticancer activity, and diverse biochemical and physiological effects make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione can be synthesized through a simple one-pot reaction between 4-chlorophenylhydrazine, 3,5-dibromo-4-hydroxybenzaldehyde, and barbituric acid in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The synthesis of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is relatively easy and can be carried out in a short period of time.
Wissenschaftliche Forschungsanwendungen
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to have anti-inflammatory, antioxidant, and antiviral properties. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have neuroprotective effects and may be a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione |
|---|---|
Molekularformel |
C16H9Br2ClN2O3 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(5E)-3-(4-chlorophenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H9Br2ClN2O3/c17-11-5-8(6-12(18)14(11)22)7-13-15(23)21(16(24)20-13)10-3-1-9(19)2-4-10/h1-7,22H,(H,20,24)/b13-7+ |
InChI-Schlüssel |
IRCAMXATBPTMJB-NTUHNPAUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
